molecular formula C9H12N2O4 B14032368 (2,3-Dimethoxy-5-nitrophenyl)methanamine

(2,3-Dimethoxy-5-nitrophenyl)methanamine

Cat. No.: B14032368
M. Wt: 212.20 g/mol
InChI Key: YGBAATGGCKUCGX-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-5-nitrophenyl)methanamine is an organic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol It is characterized by the presence of two methoxy groups and a nitro group attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-5-nitrophenyl)methanamine typically involves the nitration of 2,3-dimethoxybenzaldehyde followed by reductive amination. The nitration step introduces the nitro group at the 5-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-5-nitrophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3-Dimethoxy-5-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-5-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and nitro groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxyphenylamine
  • 2,5-Dimethoxyphenylamine
  • 3,4-Dimethoxyphenylamine

Uniqueness

(2,3-Dimethoxy-5-nitrophenyl)methanamine is unique due to the specific positioning of its methoxy and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(2,3-dimethoxy-5-nitrophenyl)methanamine

InChI

InChI=1S/C9H12N2O4/c1-14-8-4-7(11(12)13)3-6(5-10)9(8)15-2/h3-4H,5,10H2,1-2H3

InChI Key

YGBAATGGCKUCGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CN)[N+](=O)[O-]

Origin of Product

United States

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